molecular formula C24H25N3O5 B12162780 2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12162780
M. Wt: 435.5 g/mol
InChI Key: MIXBFCCBZNVLFP-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyethyl group, a methoxyphenyl group, and a dihydroisoquinoline carboxamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dihydroisoquinoline core, followed by the introduction of the methoxyethyl and methoxyphenyl groups through various organic reactions such as alkylation and acylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of isoquinoline derivatives. For instance, compounds similar in structure to 2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide have shown significant activity against various cancer cell lines.

Case Study:
A study on related quinolone derivatives demonstrated that certain compounds exhibited IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating strong antiproliferative effects . This suggests that the target compound may possess similar or enhanced anticancer properties.

Neurological Applications

Isoquinoline derivatives have been implicated in modulating neurotransmitter systems, particularly in conditions like epilepsy and neurodegenerative diseases.

Case Study:
Research involving AMPA receptor antagonists has shown that structural modifications can lead to significant improvements in efficacy against seizures. For example, perampanel, a known AMPA antagonist, demonstrated potent activity with an IC50 of 60 nM . The structural similarities with the target compound suggest potential for similar neurological applications.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Cell Line/Model
Compound AAnticancer1.2MCF-7
Compound BAntiepileptic0.06In vitro Seizure Model
Compound CAnticancer1.4Panc-1

Synthesis and Mechanism of Action

The synthesis of isoquinoline derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with disease pathways.

Synthesis Example:
A recent methodology for synthesizing related isoquinoline compounds involved the use of click chemistry to form triazole linkers between quinolone units, enhancing their biological activity against cancer cells .

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and effect on cellular processes are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
  • 2-methoxyethyl 5-(2-(4-fluorophenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
  • 2-methoxyethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Compared to similar compounds, 2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic derivative belonging to the class of isoquinoline carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C20H24N2O4
  • Molecular Weight : 356.42 g/mol

The structure features an isoquinoline core substituted with a methoxyethyl group and a pyrrolidine moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this category have been shown to inhibit specific enzymes such as xanthine oxidase (XO), which is involved in purine metabolism. Inhibition of XO can lead to decreased uric acid production, potentially benefiting conditions like gout .
  • Antiproliferative Effects : Similar derivatives have demonstrated antiproliferative activity against various cancer cell lines, suggesting that this compound may also exhibit cytotoxic properties against tumor cells .
  • Histone Deacetylase Inhibition : Some isoquinoline derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells .

Biological Activity Data

Activity TypeObserved EffectReference
XO InhibitionIC50 values around 3.56 μmol/L
AntiproliferativeCytotoxicity against HCT-116, HeLa
HDAC InhibitionModulation of gene expression

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:

  • Xanthine Oxidase Inhibitors : A study on thiazolidine derivatives found that modifications similar to those in our compound led to significant inhibition of XO, suggesting a potential application in treating hyperuricemia and gout .
  • Anticancer Activity : Research on oxadiazole derivatives highlighted their antiproliferative effects on colorectal carcinoma and cervical adenocarcinoma cell lines, indicating that structural modifications can enhance cytotoxicity .
  • Histone Deacetylase Activity : Investigations into the role of HDAC inhibitors have shown promising results in cancer therapy by promoting apoptosis in malignant cells through epigenetic modulation .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H25N3O5/c1-31-13-12-26-15-19(17-6-3-4-7-18(17)24(26)30)23(29)25-20-14-16(32-2)9-10-21(20)27-11-5-8-22(27)28/h3-4,6-7,9-10,14-15H,5,8,11-13H2,1-2H3,(H,25,29)

InChI Key

MIXBFCCBZNVLFP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)OC)N4CCCC4=O

Origin of Product

United States

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